molecular formula C15H15N3O2S B2844813 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396875-33-4

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2844813
CAS No.: 1396875-33-4
M. Wt: 301.36
InChI Key: CXJDKPACMVSKJF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-based carboxamide derivative characterized by a hydroxyethyl-pyrrole substituent at the amide nitrogen. Benzothiazole carboxamides are widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the integration of a pyrrole ring, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-8-4-6-11(18)12(19)9-16-14(20)15-17-10-5-2-3-7-13(10)21-15/h2-8,12,19H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJDKPACMVSKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrrole moiety can be introduced through a condensation reaction with an appropriate aldehyde, followed by reduction to form the hydroxyethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative.

Conditions Products Reference
1 M HCl (reflux, 4–6 hrs)Benzo[d]thiazole-2-carboxylic acid + 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanol
1 M NaOH (reflux, 3–4 hrs)Sodium benzo[d]thiazole-2-carboxylate + 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation and basic conditions deprotonating the attacking hydroxide ion .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl chain is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), the alcohol is oxidized to a ketone:

Reagent Product Yield Reference
PCC in CH₂Cl₂ (rt, 12 hrs)N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide78%

The ketone derivative exhibits enhanced electrophilicity, enabling further reactions such as nucleophilic additions .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the α-positions (C3/C5). Halogenation and nitration are well-documented:

Halogenation

Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane yields mono-halogenated products:

Reagent Position Product Yield Reference
NCS (DCM, rt, 12 hrs)C4N-(2-hydroxy-2-(4-chloro-1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide61%

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5:

Conditions Product Yield Reference
HNO₃/H₂SO₄ (0°C, 2 hrs)N-(2-hydroxy-2-(5-nitro-1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide53%

Functionalization of the Benzothiazole Ring

The benzothiazole core participates in nucleophilic aromatic substitution (SNAr) at the electron-deficient C6 position. For example:

Reagent Product Conditions Yield Reference
KSCN (DMF, 80°C, 8 hrs)N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-thiocyanatobenzo[d]thiazole-2-carboxamideNucleophilic substitution67%

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides:

Reaction Type Reagent Product Yield Reference
EsterificationAcetyl chloride (pyridine)N-(2-acetoxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide85%
EtherificationMethyl iodide (K₂CO₃, DMF)N-(2-methoxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide72%

Complexation with Metal Ions

The pyrrole nitrogen and benzothiazole sulfur act as ligands for transition metals. Coordination with Cu(II) or Fe(III) forms stable complexes:

Metal Salt Complex Application Reference
CuCl₂ (MeOH, rt)[Cu(L)₂Cl₂] (L = ligand)Antimicrobial activity

Biological Interactions

While not a classical chemical reaction, the compound inhibits bacterial DNA gyrase by binding to the ATPase domain via:

  • Hydrogen bonding between the carboxamide and Asp73/Arg76 residues.

  • π-π stacking between the benzothiazole ring and Tyr109 .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • Benzothiazole core : This heterocyclic structure is known for its diverse biological activities.
  • Hydroxylated ethyl side chain : Enhances solubility and biological activity.
  • Pyrrole ring : Contributes to the compound's reactivity and potential interactions with biological targets.

The synthesis typically involves multi-step organic reactions, starting from simpler precursors and employing various catalysts and reaction conditions to achieve high yields and purity.

Antibacterial Properties

Research has demonstrated that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits significant antibacterial activity. It acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. Such properties make it a promising candidate for developing new antibiotics, particularly against Gram-positive bacteria .

Anticancer Potential

The compound has also shown potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of cellular signaling pathways related to cell survival and death. This property highlights its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Emerging research indicates that derivatives of benzothiazole, including this compound, may possess neuroprotective properties. These effects could be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study AAntibacterial ActivityDemonstrated inhibition of DNA gyrase in Staphylococcus aureus, suggesting potential as a new antibiotic .
Study BAnticancer ActivityInduced apoptosis in various cancer cell lines, indicating effectiveness in cancer treatment strategies .
Study CNeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures, supporting its use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA, while the pyrrole moiety may interact with protein active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Discussion and Outlook

The hydroxyethyl-pyrrole substituent in this compound offers a unique pharmacophoric profile compared to reported analogs. Structural modifications at the amide nitrogen and benzothiazole 6-position significantly influence synthetic feasibility, physicochemical properties, and bioactivity. Future studies should prioritize:

Synthesis Optimization : Leveraging coupling reagents like PCl₃/Et₃N to improve yields.

Biological Profiling : Evaluating antiproliferative or antimicrobial activity using assays analogous to those in .

Crystallographic Analysis : Employing tools like SHELXL or ORTEP-3 to resolve 3D structures and guide rational design.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
CAS Number1396708-92-1

This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, particularly in the development of antibacterial and anticancer agents.

The biological activity of this compound has been linked to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structural features allow it to bind effectively to these targets, disrupting bacterial growth and proliferation.

Inhibition Studies

Research has demonstrated that derivatives of benzothiazole can exhibit potent antibacterial properties. For instance, compounds with a pyrrole moiety have shown significant activity against E. coli and S. aureus, with IC50 values indicating strong inhibition at low concentrations (e.g., 33 nM for certain derivatives) .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively:

  • Antibacterial Activity : Studies indicate that this compound demonstrates effective inhibition against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The selectivity towards bacterial topoisomerases over human isoforms suggests a favorable safety profile.

Anticancer Activity

The compound's structure also suggests potential anticancer properties. Thiazole derivatives have been recognized for their cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : Compounds similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole have shown IC50 values less than that of doxorubicin in certain cancer cell lines, indicating promising anticancer activity .

Case Studies

Recent studies have highlighted the following findings related to the compound's anticancer efficacy:

  • Cell Line Testing : In vitro assays revealed that the compound induces apoptosis in cancer cells, with molecular dynamics simulations suggesting interactions primarily through hydrophobic contacts with target proteins .
  • Structure Activity Relationship (SAR) : The presence of specific functional groups within the compound enhances its biological activity. For instance, modifications that increase electron density on aromatic rings have been correlated with increased cytotoxicity .

Q & A

Q. How to design a SAR study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the benzo[d]thiazole C6 position (e.g., halogens, methyl groups) .
  • Bioisosteric Replacement : Swap pyrrole with thiophene or furan to assess heterocycle impact on activity .
  • Pharmacophore Mapping : MOE or Schrödinger identifies critical H-bond donors/acceptors .

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